molecular formula C6H15NO3.CHNS<br>C7H16N2O3S B12770479 Triethanolamine thiocyanate CAS No. 7048-26-2

Triethanolamine thiocyanate

Cat. No.: B12770479
CAS No.: 7048-26-2
M. Wt: 208.28 g/mol
InChI Key: VTKGGWOFETWPBG-UHFFFAOYSA-N
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Description

Triethanolamine thiocyanate is an organic compound that combines the properties of triethanolamine and thiocyanate. Triethanolamine is a versatile compound used in various industrial applications due to its ability to act as a surfactant, emulsifier, and pH adjuster. Thiocyanate, on the other hand, is known for its role in various chemical reactions, particularly in the formation of coordination complexes. The combination of these two compounds results in a unique chemical entity with diverse applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Triethanolamine thiocyanate can be synthesized through the reaction of triethanolamine with thiocyanic acid or its salts, such as ammonium thiocyanate. The reaction typically occurs in an aqueous medium and may require heating to facilitate the formation of the desired product. The general reaction can be represented as follows:

N(CH2CH2OH)3+HSCNN(CH2CH2OH)3SCN+H2O\text{N(CH}_2\text{CH}_2\text{OH)}_3 + \text{HSCN} \rightarrow \text{N(CH}_2\text{CH}_2\text{OH)}_3\text{SCN} + \text{H}_2\text{O} N(CH2​CH2​OH)3​+HSCN→N(CH2​CH2​OH)3​SCN+H2​O

Industrial Production Methods

Industrial production of this compound involves the use of large-scale reactors where triethanolamine and thiocyanic acid or its salts are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and concentration of reactants, are optimized to ensure high yield and purity of the product. The resulting compound is then purified through processes such as crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Triethanolamine thiocyanate undergoes various chemical reactions, including:

    Oxidation: The thiocyanate group can be oxidized to form different sulfur-containing compounds.

    Substitution: The thiocyanate group can participate in substitution reactions, where it is replaced by other nucleophiles.

    Complexation: this compound can form coordination complexes with metal ions, which are useful in various catalytic and industrial processes.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents (e.g., hydrogen peroxide), nucleophiles (e.g., halides), and metal salts (e.g., copper sulfate). The reactions are typically carried out under mild conditions, such as room temperature and atmospheric pressure, to ensure the stability of the compound.

Major Products

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, oxidation of the thiocyanate group can yield sulfonic acids, while substitution reactions can produce various thiocyanate derivatives.

Scientific Research Applications

Triethanolamine thiocyanate has a wide range of applications in scientific research, including:

    Biology: The compound is used in biochemical assays to study enzyme activities and protein interactions.

    Medicine: this compound is investigated for its potential therapeutic properties, including its role as an anti-inflammatory agent.

    Industry: It is used in the formulation of various industrial products, such as corrosion inhibitors, surfactants, and emulsifiers.

Mechanism of Action

The mechanism of action of triethanolamine thiocyanate involves its ability to form coordination complexes with metal ions. The triethanolamine moiety acts as a chelating agent, binding to metal ions through its nitrogen and oxygen atoms. This complexation enhances the reactivity of the metal ions, facilitating various chemical reactions. The thiocyanate group can also participate in redox reactions, contributing to the compound’s overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    Triethanolamine: A versatile compound used in various industrial applications, known for its ability to act as a surfactant, emulsifier, and pH adjuster.

    Thiocyanate: Known for its role in various chemical reactions, particularly in the formation of coordination complexes.

    Diethanolamine thiocyanate: Similar to triethanolamine thiocyanate but with two ethanolamine groups instead of three.

Uniqueness

This compound is unique due to its combination of triethanolamine and thiocyanate properties. This dual functionality allows it to participate in a wide range of chemical reactions and form stable coordination complexes with metal ions. Its versatility makes it valuable in various scientific research and industrial applications.

Properties

CAS No.

7048-26-2

Molecular Formula

C6H15NO3.CHNS
C7H16N2O3S

Molecular Weight

208.28 g/mol

IUPAC Name

2-[bis(2-hydroxyethyl)amino]ethanol;thiocyanic acid

InChI

InChI=1S/C6H15NO3.CHNS/c8-4-1-7(2-5-9)3-6-10;2-1-3/h8-10H,1-6H2;3H

InChI Key

VTKGGWOFETWPBG-UHFFFAOYSA-N

Canonical SMILES

C(CO)N(CCO)CCO.C(#N)S

Origin of Product

United States

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